N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of Compound X likely involves several steps, including cyclization reactions, condensations, and functional group transformations. Researchers have explored various synthetic routes to access similar imidazole-containing compounds . These methods often rely on heterocyclic chemistry and may involve the use of protecting groups, reagents, and catalysts.
Scientific Research Applications
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These compounds, with specific substituents, exhibit significant antimycobacterial efficacy, indicating the potential of similar structures in tuberculosis treatment research (Lv et al., 2017).
Aldehyde Oxidase Metabolism Reduction
The rapid metabolism of imidazo[1,2-a]pyrimidine derivatives by aldehyde oxidase (AO) poses challenges in drug development. Research on systematic modifications of these structures has identified strategies to reduce AO-mediated metabolism, thereby improving the stability and efficacy of potential therapeutic agents (Linton et al., 2011).
Antiviral Research
Compounds with imidazo[1,2-a]pyridine structures have been synthesized and tested for their antiviral properties, particularly against human rhinovirus. This research highlights the potential of such compounds in developing treatments for viral infections (Hamdouchi et al., 1999).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antisecretory and cytoprotective agents for treating ulcers. Although not all compounds showed significant activity, the study demonstrates the chemical framework's relevance in developing antiulcer medications (Starrett et al., 1989).
Catalyst-Free Synthesis
The development of environmentally benign synthesis methods for complex organic compounds is crucial in research. For instance, a catalyst-free method for synthesizing benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives demonstrates advances in green chemistry and synthetic efficiency (Shaabani et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-14-6-5-11(9-18-14)16(25)19-10-15(24)22-8-7-21-13-4-2-1-3-12(13)20-17(21)22/h1-6,9H,7-8,10H2,(H,18,23)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGFPNDUJBMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CNC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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